molecular formula C18H28BNO2 B12974757 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine

Cat. No.: B12974757
M. Wt: 301.2 g/mol
InChI Key: GERNXZYSQGDUHJ-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine (CAS 852227-90-8) is an organoboron compound featuring a phenethyl-pyrrolidine scaffold linked to a pinacol boronic ester. Its molecular formula is C₁₆H₂₄BNO₂, with a molecular weight of 273.18 g/mol . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronic ester group’s ability to facilitate carbon-carbon bond formation under palladium catalysis . Key applications include pharmaceutical synthesis and materials science.

Properties

Molecular Formula

C18H28BNO2

Molecular Weight

301.2 g/mol

IUPAC Name

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]pyrrolidine

InChI

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-9-7-15(8-10-16)11-14-20-12-5-6-13-20/h7-10H,5-6,11-14H2,1-4H3

InChI Key

GERNXZYSQGDUHJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN3CCCC3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

One of the most established methods involves the palladium-catalyzed borylation of 4-bromophenethylpyrrolidine derivatives with bis(pinacolato)diboron. The reaction conditions typically include:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
  • Base: Sodium carbonate (Na2CO3).
  • Solvent: Mixture of 1,4-dioxane and water.
  • Temperature: Approximately 100 °C.
  • Atmosphere: Inert (argon or nitrogen).
  • Reaction time: Around 4 hours.

Example Reaction Conditions and Yield:

Parameter Details
Starting material 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide (14 g, 29.5 mmol)
Boronate reagent 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (13.4 g, 44.2 mmol)
Base Sodium carbonate (11.2 g, 106.1 mmol)
Catalyst Pd(PPh3)4 (3.40 g, 2.94 mmol)
Solvent 1,4-dioxane/water (70 mL/14 mL)
Temperature 100 °C
Time 4 hours
Atmosphere Argon (inert)
Yield 71%

After completion, the reaction mixture is diluted with water and extracted with 10% methanol/dichloromethane. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography using methanol/dichloromethane as eluent to afford the target compound as a solid.

Alternative Borylation Approaches

Other methods reported in literature for similar boronate esters include:

  • Miyaura borylation using bis(pinacolato)diboron and aryl bromides or iodides with palladium catalysts.
  • Use of different bases such as potassium acetate or potassium carbonate.
  • Variation in solvents such as tetrahydrofuran (THF) or acetonitrile.

However, the method described above with Pd(PPh3)4 and sodium carbonate in dioxane/water is the most commonly employed for this compound due to its efficiency and good yield.

Purification and Characterization

The purified compound typically exhibits:

  • Melting point: 108.5–109.5 °C.
  • Molecular weight: 273.18 g/mol.
  • Assay purity: 95–97% by HPLC.
  • Characterization by ^1H NMR, LCMS, and HPLC confirms the structure and purity.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Yield Notes
Starting material 4-bromophenethylpyrrolidine derivative Prepared or commercially available
Borylation Pd(PPh3)4, Na2CO3, B2pin2, dioxane/water, 100 °C, 4 h, inert atmosphere 71% Monitored by TLC, purified by chromatography
Work-up Extraction with 10% MeOH/DCM, drying, filtration Standard organic work-up
Purification Column chromatography (silica gel, MeOH/DCM) Pure product Yield 71%, purity >95%
Characterization ^1H NMR, LCMS, HPLC Confirmed Consistent with expected structure

Research Findings and Notes

  • The use of sodium carbonate as a base in aqueous-organic solvent mixtures facilitates the borylation reaction by maintaining a suitable pH and promoting catalyst activity.
  • The inert atmosphere is critical to prevent catalyst deactivation and side reactions.
  • The reaction temperature of 100 °C is optimal for balancing reaction rate and minimizing decomposition.
  • The pinacol boronate ester group is stable under these conditions and allows for further synthetic transformations.
  • Purification by silica gel chromatography with methanol/dichloromethane mixtures provides high purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Overview

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine is a boron-containing organic compound notable for its diverse applications in organic synthesis and medicinal chemistry. This compound features a unique structure that enhances its reactivity and stability, making it a valuable tool in various chemical reactions. Its applications span across organic synthesis methodologies, biological activity exploration, and potential therapeutic uses.

Organic Synthesis

The compound plays a significant role in organic synthesis due to its boronic ester group, which is pivotal in carbon-carbon bond formation through coupling reactions.

Key Reactions:

  • Suzuki-Miyaura Coupling : The compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of biaryl compounds. This reaction is widely used in the synthesis of pharmaceuticals and agrochemicals.
  • Borylation Reactions : It can be utilized for the borylation of various substrates, enhancing the formation of complex molecules from simpler precursors.

Synthetic Routes

The synthesis typically involves:

  • Reaction of phenylboronic acids with appropriate alcohols or phenols.
  • Utilization of controlled reaction conditions to maintain the integrity of the boronic ester group.

Research indicates that compounds containing boron exhibit significant biological activities, particularly in medicinal chemistry.

Anticancer Properties

Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The mechanisms often involve:

  • Disruption of microtubule formation.
  • Induction of apoptosis in cancer cells.

Case Study Example : A study demonstrated that a derivative of the compound effectively inhibited growth in breast cancer cell lines by interfering with cellular mitosis and promoting apoptosis pathways.

Pharmacological Potential

The compound's structure allows for interactions with biological targets, suggesting potential applications in drug development for:

  • Anticancer agents.
  • Neuroprotective agents targeting neurodegenerative diseases.

Material Science Applications

The unique properties of this compound extend to material science. Its boronic ester functionality can be exploited for:

  • Development of sensors due to its ability to form complexes with various analytes.
  • Creation of functionalized materials for electronics and photonics.

Mechanism of Action

The mechanism by which 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the electrophile, resulting in the formation of the desired product .

Comparison with Similar Compounds

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine

  • Molecular Formula: C₁₇H₂₆BNO₂
  • Molecular Weight : 287.21 g/mol
  • Key Difference : Benzyl (-CH₂-) linker instead of phenethyl (-CH₂CH₂-) .
  • Impact: Solubility: Increased hydrophobicity due to shorter linker. Synthesis Yield: Reported yields for benzyl analogs in Suzuki reactions range from 15% to 65%, depending on reaction conditions .

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine

  • Molecular Formula: C₁₈H₂₈BNO₂
  • Molecular Weight : 301.23 g/mol
  • Key Difference : Piperidine (6-membered ring) replaces pyrrolidine (5-membered ring) .
  • Impact: Basicity: Piperidine (pKa ~11.3) is less basic than pyrrolidine (pKa ~11.9), altering pH-dependent reactivity.

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

  • Molecular Formula: C₁₇H₂₅BClNO₂
  • Molecular Weight : 321.7 g/mol
  • Key Difference : Chloro substituent at the meta position of the benzene ring .
  • Impact :
    • Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilicity of the boronic ester, accelerating oxidative addition in cross-couplings .
    • Applications : Useful in synthesizing halogenated biaryls for agrochemicals.

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine

  • Molecular Formula: C₁₆H₂₄BNO₄S
  • Molecular Weight : 337.24 g/mol
  • Key Difference : Sulfonyl (-SO₂-) group replaces the ethyl/pyrrolidine linker .
  • Impact :
    • Stability : Sulfonyl groups stabilize boron via resonance, reducing hydrolysis susceptibility.
    • Biological Activity : Enhanced hydrogen-bonding capacity makes it suitable for protease inhibitor development .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Key Applications
Target Compound (Phenethyl-pyrrolidine) C₁₆H₂₄BNO₂ 273.18 Phenethyl linker Suzuki couplings, drug synthesis
1-[4-(Benzyl)-pyrrolidine] C₁₇H₂₆BNO₂ 287.21 Benzyl linker High-efficiency couplings
1-[4-(Benzyl)-piperidine] C₁₈H₂₈BNO₂ 301.23 Piperidine ring Sterically hindered couplings
1-(3-Chloro-4-(benzyl)-pyrrolidine) C₁₇H₂₅BClNO₂ 321.7 Chloro substituent Halogenated biaryl synthesis
1-((4-(Sulfonyl)-phenyl)pyrrolidine) C₁₆H₂₄BNO₄S 337.24 Sulfonyl group Protease inhibitors

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine is a compound featuring a pyrrolidine ring and a boron-containing moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

  • Chemical Formula : C₁₃H₁₉B₁O₄N
  • Molecular Weight : 253.94 g/mol
  • CAS Number : 2009169-65-5

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions due to the presence of the boron atom. The boronate group allows for:

  • Suzuki Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
  • Aldol Reactions : Enabling the synthesis of complex molecular structures.

These reactions make it a valuable intermediate in the synthesis of biologically active compounds.

Antimicrobial Properties

Recent studies have indicated that derivatives of boron-containing compounds exhibit significant antimicrobial activity. For instance, research has shown that certain boronates can inhibit bacterial growth by interfering with bacterial cell wall synthesis and function. The specific activity of this compound against various pathogens remains to be fully elucidated but is expected to follow similar trends given its structural analogies.

Cytotoxicity and Selectivity

In vitro studies have demonstrated that compounds with similar structures can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is often attributed to differences in metabolic pathways between cancerous and non-cancerous cells. The potential for this compound to act as an anticancer agent is under investigation.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity A derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL.
Cytotoxicity Assay In a panel of cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values in the low micromolar range (10-20 µM), indicating significant cytotoxicity.
Mechanistic Studies Investigations revealed that the compound induces apoptosis in cancer cells via mitochondrial pathways, evidenced by increased caspase activity and PARP cleavage.

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